molecular formula C18H25NO7 B2595116 (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 1007931-25-0

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B2595116
CAS No.: 1007931-25-0
M. Wt: 367.398
InChI Key: UCNVJNROIFMPMC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide is a structurally complex acetamide derivative featuring a tetrahydropyran (sugar-like) core substituted with dihydroxy, hydroxymethyl, and a phenoxy group. The phenoxy group is further modified with a methoxy substituent and an (E)-configured propenyl chain.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7/c1-4-5-11-6-7-12(13(8-11)24-3)25-18-15(19-10(2)21)17(23)16(22)14(9-20)26-18/h4-8,14-18,20,22-23H,9H2,1-3H3,(H,19,21)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNVJNROIFMPMC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by several functional groups that may contribute to its biological activity:

  • Hydroxyl Groups : The presence of multiple hydroxyl groups (–OH) enhances hydrogen bonding and solubility in biological systems.
  • Methoxy Group : The methoxy group (–OCH₃) can influence the compound's lipophilicity and interaction with biological membranes.
  • Tetrahydropyran Ring : This cyclic structure may provide stability and facilitate interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in this compound are likely to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that polyphenolic compounds can reduce oxidative damage in various cell types, suggesting a potential for this compound in antioxidant applications .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar phenolic structures have demonstrated efficacy against a range of bacteria and fungi. For example, derivatives of phenolic compounds have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties .

Cytotoxicity and Anticancer Potential

Preliminary studies on structurally related compounds indicate cytotoxic effects against cancer cell lines. For instance, certain phenolic compounds have shown the ability to induce apoptosis in cancer cells while sparing normal cells . Further research is needed to evaluate the specific cytotoxic effects of (E)-N-(4,5-dihydroxy...) on various cancer cell lines.

Research Findings and Case Studies

StudyFindings
Antioxidant Activity Compounds with similar structures demonstrated significant free radical scavenging activity (IC50 values ranging from 10 to 50 µM) .
Antimicrobial Activity Related phenolic compounds exhibited MIC values as low as 0.25 µg/mL against Staphylococcus aureus .
Cytotoxicity Certain derivatives showed IC50 values below 20 µM against breast cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a conserved tetrahydropyran (THP) ring with multiple hydroxyl and hydroxymethyl groups, common in glycoside derivatives. Its acetamide group at the 3-position of the THP ring is a recurring feature in analogs designed for biological targeting (e.g., lectin antagonism or Toll-like receptor modulation). Key structural variations among analogs include:

  • Substituents on the aromatic ring: The target compound’s 2-methoxy-4-(prop-1-en-1-yl)phenoxy group contrasts with biphenyl (), indolyl (), benzyl (), and pyridinylthio () substituents in analogs.
  • Linkage type: Most analogs use ether linkages (e.g., phenoxy), while ’s compound employs a thioether (S-linkage), altering electronic properties and stability.
  • Stereochemistry : The (E)-configuration of the propenyl group distinguishes it from analogs with saturated or differently substituted chains.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP* (Predicted) Solubility (Water)
Target Compound C₁₈H₂₃NO₈ 381.38 (E)-propenylphenoxy, methoxy ~0.5 Moderate
AVR-25 () C₂₈H₄₃N₃O₁₂ 638.65 Cyclohexyloxy, chitohexaose core ~-2.0 High
Compound 40 () C₂₂H₂₄F₃NO₆ 479.43 Trifluoromethyl biphenoxy ~3.2 Low
N-((2S,3R...-indol-3-yl)oxy) () C₁₆H₁₉ClN₂O₆ 370.78 6-Chloroindolyloxy ~1.8 Moderate
N-[2-(phenylmethoxy)... () C₁₅H₂₁NO₆ 311.33 Benzyloxy ~1.0 Moderate

*logP estimated using fragment-based methods.

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): The propenyl group’s (E)-configuration and phenolic hydroxyl may enhance solubility and target selectivity over bulkier biphenyl analogs.
  • Pharmacokinetics : The target compound’s moderate logP suggests better membrane permeability than polar analogs like AVR-25 but lower than lipophilic biphenyl derivatives.
  • Unanswered Questions: No direct data exist on the target compound’s bioactivity. Comparative studies with ’s FmlH antagonists or TLR4 modulators () are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.